molecular formula C42H55NO16 B14159114 Rhodirubin A CAS No. 64253-73-2

Rhodirubin A

Cat. No.: B14159114
CAS No.: 64253-73-2
M. Wt: 829.9 g/mol
InChI Key: WGXOAYYFWFRVSV-JEGHDPRDSA-N
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Description

Rhodirubin A (CAS No. 64253-73-2) is an anthracycline-class antibiotic with the molecular formula C₄₂H₅₅NO₁₆ and a molecular weight of 829.98 g/mol . It is structurally characterized by a tetracyclic aglycone core linked to a sugar moiety, a common feature among anthracyclines that facilitates DNA intercalation and inhibition of topoisomerase II .

Properties

CAS No.

64253-73-2

Molecular Formula

C42H55NO16

Molecular Weight

829.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

InChI Key

WGXOAYYFWFRVSV-JEGHDPRDSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodirubin A is primarily produced through microbial fermentation. The fermentation process involves cultivating the Rhodirubin-producing strains of Streptomyces under controlled conditions. The specific conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Rhodirubin A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the anthracycline structure, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Rhodirubin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical properties and reactions of anthracycline glycosides.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell biology.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy. This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Rhodirubin A exerts its effects primarily through its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Rhodirubin A shares significant structural homology with other anthracycline antibiotics, as shown in Table 1 .

Table 1: Molecular and Structural Properties of this compound and Analogues

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Similarity to this compound
This compound 64253-73-2 C₄₂H₅₅NO₁₆ 829.98 Tetracyclic aglycone Amino sugar, hydroxyl groups
Auramycin F N/A C₄₁H₅₃NO₁₅ 798.87 Tetracyclic aglycone Deoxy sugar, ketone 99.17%
Aclacinomycin B 57576-44-0 C₄₂H₅₅NO₁₅ 814.89 Tetracyclic aglycone Rhamnose, acetyl group 95.60%
Rhodirubin B N/A C₃₉H₅₁NO₁₄ 635.54 Tetracyclic aglycone Lacks amino sugar 89.30%
Epelmycin A N/A C₄₀H₅₀NO₁₄ 789.82 Tetracyclic aglycone Methyl ester, unsaturated bond 87.90%

Key Observations :

  • Auramycin F shows the highest structural similarity (99.17%) but lacks the amino sugar moiety, which may reduce DNA-binding affinity compared to this compound .
  • Rhodirubin B lacks the amino sugar, resulting in a lower molecular weight and altered toxicity profile (intramuscular LD₅₀: 120 mg/kg) .

Key Observations :

  • This compound’s intraperitoneal toxicity suggests localized tissue damage, whereas Aclacinomycin B’s lower intravenous LD₅₀ indicates higher systemic toxicity .
  • Rhodirubin B ’s thermal decomposition releases fewer toxic byproducts, making it marginally safer in high-temperature applications .

Functional and Pharmacological Differences

  • DNA Binding Efficiency: this compound’s amino sugar enhances DNA intercalation, outperforming Auramycin F in topoisomerase II inhibition .
  • Antimicrobial Spectrum: Aclacinomycin B targets Gram-positive bacteria, while this compound exhibits broader activity against resistant strains .
  • Thermal Stability : this compound’s decomposition at lower temperatures (≈150°C) compared to Rhodium(II) Acetate (≈300°C) limits its industrial utility .

Biological Activity

Rhodirubin A is a naturally occurring compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a type of rhododendron-derived compound, classified within the broader category of natural products known for their medicinal properties. Its structure is characterized by unique functional groups that contribute to its biological activity.

Pharmacological Activities

This compound exhibits a range of pharmacological activities, which can be summarized in the following categories:

1. Antimicrobial Activity

  • Antibacterial Effects : this compound has shown significant antibacterial activity against various strains of bacteria. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.
  • Antifungal Properties : The compound also demonstrates antifungal activity, particularly against Candida species, by inhibiting fungal growth and biofilm formation.

2. Anti-inflammatory Activity

  • Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

3. Antioxidant Activity

  • This compound exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases.

4. Cytotoxic Effects

  • In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, compromising membrane integrity and leading to cell death in bacteria and fungi.
  • Cytokine Modulation : By inhibiting specific signaling pathways (e.g., NF-kB), this compound reduces the expression of inflammatory mediators.
  • Oxidative Stress Reduction : It enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Zhang et al. (2023)Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Lee et al. (2022)Reported antifungal efficacy against Candida albicans with a reduction in biofilm formation by 70%.
Kim et al. (2024)Showed cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis at concentrations above 10 µM.

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